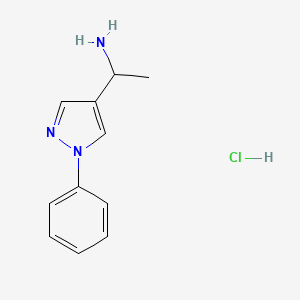

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies. In

Aplicaciones Científicas De Investigación

Synthesis and Anti-Angiogenic Applications

A series of novel derivatives related to N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide were synthesized and characterized for their potential anti-angiogenic activities and DNA cleavage abilities. These compounds, particularly those with certain substituents, showed significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Analytical Applications

In another study, the separation and analysis of imatinib mesylate and related substances, including derivatives of this compound, were achieved through nonaqueous capillary electrophoresis. This method showed promise for quality control and analysis of related pharmaceutical compounds, indicating the chemical’s relevance in analytical chemistry (Ye et al., 2012).

Antineoplastic Properties

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor closely related to this compound, was studied in chronic myelogenous leukemia patients. This research aimed to identify the main metabolic pathways of Flumatinib in humans after oral administration, shedding light on the drug’s pharmacokinetics and its potential for treating chronic myelogenous leukemia (Gong et al., 2010).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, was synthesized and evaluated for its selective inhibition of HDACs. This compound showed significant antitumor activity and entered clinical trials, demonstrating the potential therapeutic applications of related compounds in cancer treatment (Zhou et al., 2008).

Mycobacterium tuberculosis GyrB Inhibition

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization involving derivatives of this compound, were synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. These compounds exhibited promising antituberculosis activity and minimal cytotoxicity, highlighting their potential as novel therapeutic agents (Jeankumar et al., 2013).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been associated with anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their structural resemblance with the nucleotide base pair of DNA and RNA .

Mode of Action

Pyrimidine derivatives have been known to interact with their targets in a way that inhibits cell proliferation .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect various biological procedures, including cancer pathogenesis .

Result of Action

Pyrimidine derivatives have been associated with anticancer activity .

Propiedades

IUPAC Name |

N-phenyl-3-pyrimidin-4-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(19-13-5-2-1-3-6-13)20-10-4-7-14(11-20)22-15-8-9-17-12-18-15/h1-3,5-6,8-9,12,14H,4,7,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIFAAAUQLZZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B3015938.png)

![1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015943.png)

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)

![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)

![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)

![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)